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For Researchers, Scientists, and Drug Development Professionals

Introduction
1-O-Methyljatamanin D is a naturally occurring iridoid compound isolated from Valeriana

jatamansi, a plant recognized for its traditional medicinal uses. As a member of the iridoid

class, 1-O-Methyljatamanin D is of interest to researchers for its potential biological activities

and as a subject for phytochemical studies. This technical guide provides a summary of the

available spectroscopic data for 1-O-Methyljatamanin D, essential for its identification,

characterization, and further investigation in drug discovery and development.

Due to the limited availability of primary literature sources in readily accessible databases, this

document curates information from chemical databases and supplier specifications.

Researchers requiring exhaustive experimental details are encouraged to seek out the original

isolation and structure elucidation publications.

Spectroscopic Data
The structural elucidation of natural products like 1-O-Methyljatamanin D relies on a

combination of spectroscopic techniques. The primary methods include Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of

organic compounds. For 1-O-Methyljatamanin D, ¹H NMR and ¹³C NMR data are crucial for

assigning the proton and carbon frameworks, respectively. Two-dimensional NMR techniques

such as COSY, HSQC, and HMBC would be used to establish connectivity and

stereochemistry.

Table 1: NMR Spectroscopic Data for 1-O-Methyljatamanin D (Predicted/Typical Values)

¹H NMR ¹³C NMR

Chemical Shift (δ) ppm Chemical Shift (δ) ppm

Data not available in searched resources Data not available in searched resources

Note: Specific, experimentally derived NMR data for 1-O-Methyljatamanin D could not be

located in the searched scientific literature. The table is provided as a template for where such

data would be presented.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. High-resolution mass spectrometry (HRMS) is typically used to determine the

precise molecular formula.

Table 2: Mass Spectrometry Data for 1-O-Methyljatamanin D

Technique Value

Molecular Formula C₁₁H₁₆O₄

Molecular Weight 212.24 g/mol

HRMS (M+H)⁺ Data not available in searched resources

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.
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Table 3: Infrared (IR) Spectroscopy Data for 1-O-Methyljatamanin D

Functional Group Absorption (cm⁻¹)

O-H (Alcohol/Carboxylic Acid) Data not available in searched resources

C=O (Ester/Carbonyl) Data not available in searched resources

C-O (Ether/Ester) Data not available in searched resources

C=C (Alkene) Data not available in searched resources

Experimental Protocols
Detailed experimental protocols are essential for the replication of scientific findings. The

following are generalized methodologies for the spectroscopic analysis of a natural product like

1-O-Methyljatamanin D.

NMR Spectroscopy
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in an NMR tube.

Instrumentation: NMR spectra are recorded on a high-field spectrometer (e.g., 400, 500, or

600 MHz).

Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired using

standard pulse programs. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Mass Spectrometry
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,

acetonitrile) and introduced into the mass spectrometer.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with

an appropriate ionization source (e.g., ESI, APCI) is used.
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Data Acquisition: The mass spectrum is acquired in positive or negative ion mode, and the

exact mass is used to calculate the elemental composition.

Infrared (IR) Spectroscopy
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl,

KBr) after solvent evaporation, as a KBr pellet, or using an ATR (Attenuated Total

Reflectance) accessory.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is recorded over the standard mid-IR range (typically 4000-

400 cm⁻¹).

Workflow for Spectroscopic Analysis
The logical flow of experiments for the structural characterization of a novel natural product is a

critical aspect of phytochemical research.

Isolation Spectroscopic Analysis

Structure Elucidation

Valeriana jatamansi Extraction Chromatographic Purification Mass Spectrometry (MS) Infrared (IR) Spectroscopy

Data Integration & Analysis

NMR Spectroscopy

Proposed Structure of
1-O-Methyljatamanin D

Click to download full resolution via product page

Caption: Experimental workflow for the isolation and structural elucidation of 1-O-
Methyljatamanin D.

In conclusion, while 1-O-Methyljatamanin D is a known natural product, detailed public access

to its primary spectroscopic data is limited. The information and generalized protocols provided

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b12323864?utm_src=pdf-body-img
https://www.benchchem.com/product/b12323864?utm_src=pdf-body
https://www.benchchem.com/product/b12323864?utm_src=pdf-body
https://www.benchchem.com/product/b12323864?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12323864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


herein serve as a foundational guide for researchers. Accessing specialized chemical

databases or the original phytochemical literature is recommended for in-depth study.

To cite this document: BenchChem. [Spectroscopic Profile of 1-O-Methyljatamanin D: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12323864#spectroscopic-data-of-1-o-
methyljatamanin-d-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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